N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H10FN3 |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
N-(2-fluoro-6-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3/c1-7-3-2-4-9(11)10(7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |
InChI Key |
SQSPVKLYMSLZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are a common approach for synthesizing pyrazole derivatives. This method involves the condensation of a pyrazole ring with a fluorinated benzaldehyde or its derivatives. The process typically requires a catalyst and specific reaction conditions to facilitate the formation of the desired compound.
Cross-Coupling Reactions
Cross-coupling reactions are another effective method for synthesizing this compound. These reactions involve the coupling of a pyrazole precursor with a fluorinated aryl halide in the presence of a palladium catalyst. This method allows for high yields and good selectivity.
Analysis of Preparation Methods
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Condensation Reactions | Involves condensation of pyrazole with fluorinated benzaldehyde. | Simple setup, potentially high yields. | Requires specific catalysts and conditions. |
| Cross-Coupling Reactions | Couples pyrazole precursor with fluorinated aryl halide. | High selectivity, good yields. | Requires palladium catalyst, can be expensive. |
| Sonication Method | Uses sonication for cyclization of cyanide with hydrazine hydrate. | Rapid, efficient, low cost. | Limited applicability, requires specific equipment. |
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., cyano) and bulky substituents (e.g., tert-butyl) enhance yields due to improved reaction kinetics .
- Heterocyclic substituents (e.g., pyridinyl, pyrimidinyl) require longer reaction times but achieve moderate to high yields .
Physicochemical Properties
Melting points and physical states vary significantly with substituent type:
Key Observations :
- Heterocyclic substituents (e.g., pyrimidinyl) result in higher melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
- Alkyl/aryl hybrids (e.g., difluoroethyl derivatives) may exhibit lower crystallinity, as seen in their uncharacterized melting points .
Spectral Characteristics
NMR and mass spectrometry data highlight substituent-specific trends:
Key Observations :
- Fluorinated substituents (e.g., CF₃) produce distinct ¹⁹F NMR shifts, with trifluoromethyl groups resonating near -60 ppm . The target compound’s 2-fluoro group would likely resonate upfield compared to CF₃.
- Aromatic protons in pyridinyl or phenyl substituents exhibit downfield shifts (δ 7.15–8.40) due to electron-withdrawing effects .
Biological Activity
N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Overview
The compound consists of a pyrazole ring attached to a phenyl group that includes a fluorine atom and a methyl group. This structural arrangement is significant as it influences the compound's interactions with biological targets, thereby affecting its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential.
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity, which is crucial in cell signaling pathways related to proliferation and survival. Understanding these interactions is vital for elucidating the compound's mechanism of action and therapeutic benefits.
Anticancer Activity
A study evaluating the anticancer effects of various pyrazole derivatives found that this compound inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The mean growth inhibition percentages were 54.25% and 38.44%, respectively, indicating significant anticancer potential while showing minimal toxicity to normal fibroblasts .
Anti-inflammatory Activity
In another investigation, compounds similar to this compound demonstrated the ability to inhibit TNF-alpha release in LPS-induced models. This suggests that the compound could be effective in managing inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine | Different fluorinated phenyl group | Exhibits distinct biological activities due to structural variations |
| N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine | Similar pyrazole ring structure with varied substitution | Potentially different reactivity profiles based on substitution patterns |
| N-(3-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine | Variation in the position of fluorine on the phenyl ring | May influence binding affinity and selectivity towards targets |
This table highlights how variations in substitution patterns can lead to differences in biological activity, emphasizing the importance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
